3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
Description
3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core substituted with a methyl group at the 1-position and a 3-cyanobenzamide moiety at the 3-methyl position. Its molecular weight is approximately 325.36 g/mol (calculated based on structure), and its unique substitution pattern distinguishes it from related analogs.
Properties
IUPAC Name |
3-cyano-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-15-5-6-22-10-13(15)14(19-20)9-18-16(21)12-4-2-3-11(7-12)8-17/h2-4,7H,5-6,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFZSVZRGBMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been found that similar compounds form an h-bond acceptor interaction with the hinge region of the atp-binding site.
Biological Activity
3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
- IUPAC Name : 3-cyano-N-[(1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
- Molecular Formula : C₁₆H₁₈N₄O₂
- Molecular Weight : 314.35 g/mol
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions often utilize aldehydes or isatin combined with malononitrile and β-ketoesters in the presence or absence of a catalyst. Such synthetic methodologies are crucial for developing compounds with specific biological properties.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives similar to this compound. For instance:
- In vitro Studies : A study reported that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines including MCF7 and NCI-H460. The IC₅₀ values ranged from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
Antimicrobial Activity
Research has also indicated that pyrazole derivatives possess antimicrobial properties. A study synthesized various pyrazole-based compounds and tested them against resistant bacterial strains. Results showed promising antimicrobial activity that could lead to the development of new antibiotics .
The mechanism by which compounds like this compound exert their effects may involve:
- Inhibition of specific kinases associated with cancer cell proliferation.
- Induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Waghmare et al. (2013) explored the synthesis and anticancer activity of related compounds with notable results indicating effective growth inhibition in cancer cell lines.
- Abunada et al. (2008) demonstrated the antimicrobial efficacy of synthesized pyrazole derivatives against a range of pathogens.
Comparison with Similar Compounds
Structural Analogues with Pyrano[4,3-c]pyrazole Cores
The following compounds share the pyrano[4,3-c]pyrazole scaffold but differ in substituents and functional groups:
Key Observations :
Urea Derivatives with Modified Substituents
Compounds such as N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-3-yl}-N'-propylurea (SC19-0223) and N-cyclopentyl-N'-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]pyrrolidin-3-yl}urea feature urea moieties instead of benzamide/cyano groups :
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Available Quantity |
|---|---|---|---|---|
| SC19-0223 | C₁₈H₃₁N₅O₂ | 349.48 | Urea, piperidine | 31 mg |
Key Observations :
- Pharmacokinetic Profile : Urea derivatives exhibit higher molecular weights (~349 g/mol) and increased hydrogen-bonding capacity due to the urea group, which may enhance target engagement but reduce blood-brain barrier penetration compared to the target compound.
- Synthetic Accessibility : The target compound’s benzamide group simplifies synthesis compared to the multi-step routes required for urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
